4-Chlorosalicylic acid

描述

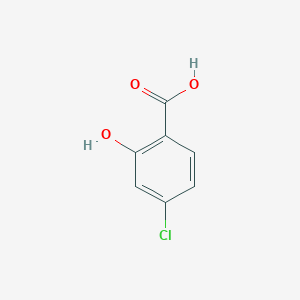

4-Chlorosalicylic acid (4-CSA), a halogenated derivative of salicylic acid (SA), features a chlorine substituent at the 4th position of the benzene ring. Its chemical structure combines a hydroxyl group (-OH) at position 2 and a carboxyl group (-COOH) at position 1, with chlorine enhancing its electron-withdrawing properties. This modification significantly impacts its biological activity, solubility, and intermolecular interactions.

Synthesis: 4-CSA is synthesized via carboxylation of halogenated phenols or Reimer-Tiemann reactions. For example, methyl esters of 4-CSA are prepared by refluxing 4-CSA with methanol and sulfuric acid, achieving yields up to 95% .

准备方法

Synthetic Routes and Reaction Conditions: 4-Chlorosalicylic acid can be synthesized through several methods. One common method involves the Kolbe-Schmitt reaction, where m-chlorophenol reacts with carbon dioxide in the presence of an alkali to form this compound . Another method involves the chlorination of salicylic acid under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .

化学反应分析

Esterification Reactions

4-Chlorosalicylic acid undergoes esterification to form methyl or ethyl esters, key intermediates in organic synthesis. Reaction conditions and yields vary based on catalysts and solvents:

| Product | Catalyst | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Methyl 4-chloro-2-hydroxybenzoate | H₂SO₄ | Methanol | Reflux, 18–24 hours | 74–98% | |

| Methyl 4-chloro-2-hydroxybenzoate | SOCl₂ | Methanol | Reflux, 3–4 hours | 70–95% |

-

Mechanism : Acid-catalyzed (H₂SO₄) esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, which reacts with methanol .

-

Optimization : Prolonged reflux (24 hours) with H₂SO₄ achieves higher yields (83–98%) compared to SOCl₂-mediated reactions (70–95%) .

Polymerization with Formaldehyde

4-CSA condenses with formaldehyde to form thermosetting polymers, utilized in ion-exchange resins and catalytic supports:

| Polymer | Conditions | Application | Source |

|---|---|---|---|

| Poly(this compound-formaldehyde) | Acidic or basic catalysis, 60–80°C | Heavy metal adsorption, ligand support |

-

Characteristics : The polymer exhibits high thermal stability and chelating properties due to phenolic hydroxyl and chlorinated aromatic groups .

Acetylation Reactions

4-CSA reacts with acetic anhydride to form 4-chloroacetylsalicylic acid (4-Cl-ASS), a precursor for bioactive molecules:

| Product | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Chloroacetylsalicylic acid | Acetic anhydride | Reflux, 19 hours | 85% |

-

Characterization : NMR (δ 8.06 ppm for ArH-6) and IR (1759 cm⁻¹ for C=O stretch) confirm acetylation at the hydroxyl group .

Coordination Complex Formation

4-CSA acts as a ligand for rare-earth metals, forming fluorescent complexes:

| Complex | Metal | Application | Detection Limit | Source |

|---|---|---|---|---|

| Tb(III)-4-CSA-EDTA-CTMAB | Terbium | Spectrofluorometric detection of Tb³⁺ | 0.12 ng/mL |

-

Mechanism : The carboxylate and phenolic groups chelate Tb³⁺, enhancing fluorescence via the "antenna effect" .

Biodegradation Pathways

Microbial consortia (e.g., Pseudomonas reinekei) metabolize 4-CSA via hydroxylation and dechlorination:

| Enzyme | Action | Outcome | Source |

|---|---|---|---|

| Salicylate 1-monooxygenase | Hydroxylation at C-5 | 5-Chloro-2,4-dihydroxybenzoate | |

| Dechlorinase | Cleavage of C-Cl bond | Protocatechuic acid |

科学研究应用

Biochemical Research

4-Chlorosalicylic acid has been utilized as an inhibitor in various biochemical assays. It specifically inhibits the activities of monophenolase and diphenolase, which are important enzymes in phenolic compound metabolism. The IC50 values for these inhibitory effects are reported to be 1.89 mM and 1.10 mM, respectively . This property makes it useful in studying enzyme kinetics and mechanisms.

Antimicrobial Agent

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. It has been evaluated as a potential antibacterial agent when bonded to textiles, enhancing the antibacterial properties of fabrics . In comparative studies, its effectiveness was ranked lower than other derivatives like 5-bromosalicylic acid but still showed significant activity.

Environmental Applications

In environmental microbiology, studies have shown that this compound can be degraded by specific bacterial consortia, making it relevant for bioremediation efforts . The degradation pathways and microbial interactions provide insights into how pollutants can be managed using biological methods.

Spectrofluorometric Determination

The compound has been used in sensitive spectrofluorometric methods for detecting terbium in mixed rare earth samples. This application highlights its utility in analytical chemistry for trace metal analysis .

Polymeric Ligands

This compound can form polymers with formaldehyde, which serve as chelating agents and ion-exchange materials. These polymers have been studied for their ability to bind metal ions, making them useful in various separation processes and catalysis .

Textile Treatment

The compound's ability to impart antibacterial properties to textiles has been explored extensively. When applied to viscose fabrics, it enhances their resistance to microbial growth, thus extending the lifespan of the materials and improving hygiene standards .

Case Studies

作用机制

The mechanism of action of 4-chlorosalicylic acid involves its interaction with specific molecular targets. It exhibits antibacterial activity by inhibiting the growth of bacteria such as Escherichia coli. The hydroxyl and carboxyl groups play a crucial role in its binding to bacterial enzymes, disrupting their normal function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Substitution Effects

3-Chlorosalicylic Acid (3-CSA) and 5-Chlorosalicylic Acid (5-CSA)

- Tyrosinase Inhibition : 4-CSA (IC₅₀ = 0.48 mM) outperforms 5-CSA (IC₅₀ = 0.68 mM) but is less potent than 3-CSA derivatives .

- Plant Defense : Unlike 4-CSA, 3-CSA and 5-CSA fail to bind NPR4 receptors due to steric hindrance from substituents at positions 3 or 5, impairing heat tolerance induction .

- Antimicrobial Activity : 5-CSA derivatives exhibit higher potency in isocitrate lyase inhibition (≥20% at 10 µM) compared to 4-CSA analogs .

4-Fluorosalicylic Acid

- Metabolic Stability : The fluorine atom increases metabolic stability but reduces tyrosinase inhibition efficacy compared to 4-CSA .

Non-Halogenated Analogues

Salicylic Acid (SA)

- Plant Priming : SA and 4-CSA induce SAR, but 4-CSA shows prolonged oxygen transfer rate (OTR) activation in parsley cells post-Pep13 challenge .

- Solubility : SA’s lower logP (1.08) enhances water solubility compared to 4-CSA (logP = 2.34), limiting 4-CSA’s agricultural use .

4-Hydroxybenzoic Acid (4-HBA)

- Priming Inactivity : Lacks adjacent hydroxyl and carboxyl groups, rendering it ineffective in NPR4 binding and defense priming .

Functional Analogues in Therapeutics

Diuretic Derivatives

Xipamide (4-Chloro-5-sulfamoyl-salicyloxylidide)

- Derived from 4-CSA, xipamide increases urinary volume tenfold at 100 mg/kg in rats, outperforming acetylated or doubly sulfonated derivatives .

Tyrosinase Inhibitors

Kojic Acid vs. 4-CSA

- Mechanism : Kojic acid chelates copper at tyrosinase’s active site, while 4-CSA competitively inhibits substrate binding.

- Stability : 4-CSA’s chlorine substituent enhances metabolic stability compared to kojic acid, which degrades rapidly in vivo .

Glabrene and Isoliquiritigenin

- Natural vs. Synthetic : These licorice-derived inhibitors (IC₅₀ = 0.02–0.05 mM) are more potent than 4-CSA but face scalability challenges .

Physicochemical and Structural Comparisons

Cocrystal Formation

4-CSA forms Type-I and Type-II polymorphs with azatricyclo derivatives, differing in hydrogen-bonding networks. For example, 11-Aza:4-Cl-SalA2b adopts a needle-like morphology, while brominated analogues (e.g., 4-Br-SalA) exhibit altered lattice energies .

Excited-State Intramolecular Proton Transfer (ESIPT)

4-CSA undergoes ESIPT due to intramolecular hydrogen bonding between -OH and -COOH groups, a property shared with SA. However, chlorine’s electron-withdrawing effect stabilizes the keto tautomer, shifting fluorescence maxima compared to unsubstituted SA .

生物活性

4-Chlorosalicylic acid (4-CSA) is a derivative of salicylic acid, recognized for its diverse biological activities, particularly its antimicrobial properties. This article delves into the biological activity of 4-CSA, presenting data from various studies, case analyses, and the compound's mechanisms of action.

Chemical Structure and Properties

This compound features a chlorine atom at the para position of the salicylic acid structure. Its chemical formula is C₇H₅ClO₃, and it exhibits both acidic and phenolic characteristics. The presence of the chlorine substituent enhances its biological activity compared to its parent compound, salicylic acid.

| Property | Value |

|---|---|

| Molecular Weight | 172.57 g/mol |

| Melting Point | 144-146 °C |

| Solubility | Soluble in ethanol, methanol; slightly soluble in water |

| pKa | Approximately 3.0 |

Antifungal Activity

Research indicates that 4-CSA exhibits significant antifungal properties. It has been tested against various fungal strains, including Candida albicans and filamentous fungi like Aspergillus fumigatus. The minimum inhibitory concentrations (MIC) for these fungi demonstrate its effectiveness as an antifungal agent.

- Study Findings : A study reported that 4-CSA showed potent activity against Candida species with MIC values ranging from 3.91 to 15.63 µmol/L for different strains .

Antibacterial Activity

4-CSA also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. In a comparative study of salicylic acid derivatives, 4-CSA was found to have a lower antibacterial efficacy than some of its counterparts but still exhibited notable activity .

- Bactericidal Efficacy : The order of antibacterial reactivity among salicylic acid derivatives was reported as follows:

Table 2: Antimicrobial Efficacy of Salicylic Acid Derivatives

| Compound | MIC (µmol/L) | Activity Type |

|---|---|---|

| 5-Bromosalicylic Acid | <1 | Antibacterial |

| Salicylic Acid | 5-10 | Antibacterial |

| 5-Chlorosalicylic Acid | 10-20 | Antibacterial |

| This compound | 15-30 | Antibacterial/Fungal |

The antimicrobial activity of 4-CSA is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : 4-CSA inhibits monophenolase and diphenolase activities with IC50 values of approximately 1.89 mM and 1.10 mM, respectively .

- Disruption of Membrane Integrity : The compound may disrupt microbial cell membranes, leading to increased permeability and cell lysis.

- Interference with Metabolic Pathways : By inhibiting key metabolic enzymes, such as those involved in the synthesis of essential cellular components, 4-CSA can effectively hinder microbial growth.

Case Study: Treatment of Pulp and Paper Mill Effluent

A notable study explored the use of 4-CSA in treating wastewater from pulp and paper mills. Researchers enriched a microbial community capable of utilizing 4-CSA as the sole carbon source. This bioremediation approach demonstrated the compound's potential in environmental applications .

Case Study: Antimicrobial Textiles

In another investigation, viscose fabrics were treated with salicylic acid derivatives, including 4-CSA, to impart antibacterial properties. The study highlighted that while binding agents could enhance durability, they sometimes inhibited the bactericidal activity of the compounds .

常见问题

Basic Research Questions

Q. How can 4-chlorosalicylic acid be used to determine trace terbium in mixed rare earths?

- Methodology : The quadruple complex formed by terbium with this compound (CSA), EDTA, and cetyltrimethylammonium bromide (CTMAB) is used for spectrofluorometric determination. Key steps include:

- Optimizing pH (e.g., pH 8.5–9.5) and reagent concentrations.

- Measuring fluorescence intensity at λex/λem = 300/545 nm.

- Validating sensitivity via calibration curves (detection limits: ~0.01 µg/mL).

Q. What is the antibacterial activity of this compound against Escherichia coli?

- Methodology :

- MIC/MBC Determination : Use broth microdilution (CLSI guidelines).

- Prepare serial dilutions (e.g., 15–500 µg/mL) in Mueller-Hinton broth.

- Incubate at 37°C for 18–24 hours.

- Key Metrics :

| Parameter | Value |

|---|---|

| MIC | 250 µg/mL |

| MBC | 500 µg/mL |

- Note : Activity is concentration-dependent, with MBC/MIC ratio = 2, suggesting bacteriostatic action .

Q. How does this compound inhibit mushroom tyrosinase?

- Methodology :

- Enzyme Assay : Monitor L-DOPA oxidation spectrophotometrically (λ = 475 nm).

- IC50 Calculation :

| Enzyme Type | IC50 |

|---|---|

| Monophenolase | 1.89 mM |

| Diphenolase | 1.10 mM |

Advanced Research Questions

Q. How to synthesize and characterize poly(this compound-formaldehyde) for metal chelation studies?

- Synthesis :

- Condense this compound with formaldehyde (1:1–1:3 molar ratios) using H2SO4 or HClO4 as catalysts.

- Purify via precipitation in acetone.

- Characterization :

- IR Spectroscopy : Confirm ester linkages (C=O stretch at 1700–1750 cm<sup>−1</sup>).

- TGA : Degradation onset at 200–250°C, indicating thermal stability.

- Viscosity : Polyelectrolyte behavior in DMF; intrinsic viscosity = 0.45–0.65 dL/g .

Q. What microbial consortia degrade this compound, and what are their roles?

- Consortium Members :

- Pseudomonas reinekei (MT1): Primary degrader.

- Achromobacter spanius (MT3)/Pseudomonas veronii (MT4): Co-metabolizers.

- Wautersiella falsenii (MT2): Necrotizer (lysis of dead cells).

- Methods :

- Chemostat studies (dilution rate: 0.05 h<sup>−1</sup>) with 4-CS as sole carbon source.

- Monitor degradation via HPLC (retention time: 8.2 min) .

Q. Why do this compound derivatives show non-linear structure-activity relationships in antifungal studies?

- Key Finding : Calculated logP values do not consistently predict activity (e.g., 1b vs. 1j: logP = 4.2 vs. 4.5, MIC = 32 vs. 8 µg/mL).

- Analysis :

- Use Hansch analysis to assess electronic (σ) and steric (Es) parameters.

- Prioritize substituent position (e.g., 4-Br in 1j enhances activity via halogen bonding) .

Q. What computational evidence supports excited-state intramolecular proton transfer (ESIPT) in this compound?

- Methods :

- DFT Calculations : B3LYP/6-311++G(d,p) level for ground/excited states.

- Fluorescence Lifetimes : Time-resolved spectroscopy (τ = 2.3 ns for keto form).

Q. Contradictions and Resolutions

属性

IUPAC Name |

4-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXFCZXRFBUOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199064 | |

| Record name | 4-Chlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5106-98-9 | |

| Record name | 4-Chlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5106-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005106989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5GI51211 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。